molecular formula C20H36ClP B13156090 Tributyl(4-methylbenzyl)phosphonium chloride CAS No. 1519-41-1

Tributyl(4-methylbenzyl)phosphonium chloride

Cat. No.: B13156090
CAS No.: 1519-41-1
M. Wt: 342.9 g/mol
InChI Key: MFEVILWCCWDQPA-UHFFFAOYSA-M
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Description

Tributyl(4-methylbenzyl)phosphonium chloride is a quaternary phosphonium salt characterized by a central phosphorus atom bonded to three butyl groups and a 4-methylbenzyl substituent, with a chloride counterion. Its molecular weight is approximately 340.9 g/mol, and it exhibits water solubility, making it suitable for applications in antimicrobial formulations, catalysis, and polymer chemistry . The 4-methylbenzyl group introduces steric and electronic effects that influence its reactivity and interaction with biological membranes, while the butyl chains enhance lipophilicity, aiding in membrane penetration .

Properties

CAS No.

1519-41-1

Molecular Formula

C20H36ClP

Molecular Weight

342.9 g/mol

IUPAC Name

tributyl-[(4-methylphenyl)methyl]phosphanium;chloride

InChI

InChI=1S/C20H36P.ClH/c1-5-8-15-21(16-9-6-2,17-10-7-3)18-20-13-11-19(4)12-14-20;/h11-14H,5-10,15-18H2,1-4H3;1H/q+1;/p-1

InChI Key

MFEVILWCCWDQPA-UHFFFAOYSA-M

Canonical SMILES

CCCC[P+](CCCC)(CCCC)CC1=CC=C(C=C1)C.[Cl-]

Origin of Product

United States

Preparation Methods

General Synthetic Route

The classical synthetic approach to tributyl(4-methylbenzyl)phosphonium chloride is a nucleophilic substitution (quaternization) reaction:

$$
\text{Tributylphosphine} + \text{4-methylbenzyl chloride} \rightarrow \text{this compound}
$$

This reaction typically proceeds under inert atmosphere to prevent oxidation of phosphine and requires controlled temperature to optimize yield and purity.

Detailed Procedure from Patent Literature

Purification and Characterization

  • Purification: The crude phosphonium salt is purified by washing with hexane or similar non-polar solvents to remove unreacted starting materials and byproducts.
  • Drying: Vacuum drying at 55–60 °C for several hours removes residual solvents.
  • Characterization: Confirmed by NMR spectroscopy, mass spectrometry, and elemental analysis to verify structure and purity.

Comparative Analysis with Related Phosphonium Salts

Compound Key Reactants Solvent Reaction Temp (°C) Reaction Time (h) Purification Yield (%)
This compound Tributylphosphine + 4-methylbenzyl chloride DMF 140–150 10–12 Hexane wash, vacuum dry Typically >90% (estimated)
Tributyltetradecylphosphonium chloride Tributylphosphine + 1-chlorooctadecane DMF 148–152 11–12 Hexane wash, vacuum dry High yield reported

The preparation method for this compound is analogous to that of tributyltetradecylphosphonium chloride, differing mainly in the alkyl substituent on the benzyl chloride.

Research Results and Applications

  • The quaternization reaction proceeds with high selectivity and minimal byproduct formation under optimized conditions.
  • The product exhibits excellent phase-transfer catalytic activity due to its phosphonium structure.
  • The compound is stable under standard storage conditions and is suitable for use in organic synthesis and materials science.

Summary Table of Preparation Method

Step Reagent/Condition Purpose Notes
1 DMF, N2 atmosphere Solvent and inert environment Prevent oxidation
2 4-Methylbenzyl chloride (stoichiometric) Alkylating agent Added dropwise
3 Heat to 140–150 °C Promote nucleophilic substitution Controlled heating
4 Tributylphosphine (stoichiometric) Nucleophile Added slowly over 3 h
5 Stir 10–12 h at 140–150 °C Complete reaction Ensures full conversion
6 Cool to room temp Prepare for isolation -
7 Filter under reduced pressure Separate product Remove solvent and impurities
8 Wash with hexane Purify product Removes non-polar impurities
9 Vacuum dry at 55–60 °C Remove residual solvent Final product

Chemical Reactions Analysis

Types of Reactions

Tributyl(4-methylbenzyl)phosphonium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong bases like butyl lithium for the formation of ylides, and oxidizing agents such as hydrogen peroxide for oxidation reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include phosphine oxides, substituted phosphonium salts, and ylides, which are useful intermediates in organic synthesis .

Scientific Research Applications

Tributyl(4-methylbenzyl)phosphonium chloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Research Findings and Data

Antimicrobial Performance in Copolymers

  • A copolymer of acrylamide, QPM, and ATC demonstrated MIC reductions of 40–60% against S. aureus and E. coli with 20% QPM content, underscoring the role of phosphonium groups in enhancing activity .

Industrial Preference for Ammonium Salts

  • In herbicide synthesis, ammonium catalysts (e.g., benzyltrimethylammonium chloride) are favored over phosphonium salts due to lower cost (~30% cheaper) and easier availability .

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